1-(2-chlorophenyl)-3-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde
Description
1-(2-Chlorophenyl)-3-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde is a pyrazole derivative featuring a carbaldehyde group at position 4 of the pyrazole ring. The molecule is substituted at position 1 with a 2-chlorophenyl group and at position 3 with a 4-methylphenyl group. Pyrazole derivatives are of significant interest in medicinal and materials chemistry due to their structural versatility and biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties .
Properties
IUPAC Name |
1-(2-chlorophenyl)-3-(4-methylphenyl)pyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O/c1-12-6-8-13(9-7-12)17-14(11-21)10-20(19-17)16-5-3-2-4-15(16)18/h2-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MROCUPUUSXGKGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2C=O)C3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Mechanism and General Protocol
The Vilsmeier-Haack reaction is the most widely used method for introducing the formyl group at the C4 position of pyrazoles. The process involves:
- Hydrazone Formation : Condensation of 4-methylacetophenone with 2-chlorophenylhydrazine in ethanol under reflux, yielding the hydrazone intermediate.
- Cyclization and Formylation : Treatment with a Vilsmeier-Haack reagent (phosphorus oxychloride/dimethylformamide) at 80–100°C, facilitating simultaneous cyclization and formylation.
Critical Parameters :
Case Study: Optimized Synthesis
In a representative procedure:
- Hydrazone Synthesis : 4-Methylacetophenone (10 mmol) and 2-chlorophenylhydrazine (12 mmol) refluxed in ethanol (50 mL) for 6 hours yielded the hydrazone (87% yield).
- Vilsmeier-Haack Reaction : The hydrazone was treated with dimethylformamide (15 mL) and phosphorus oxychloride (20 mmol) at 90°C for 4 hours, affording the target aldehyde in 72% yield after column purification.
Spectroscopic Validation :
- IR : Strong absorption at 1695 cm⁻¹ (C=O stretch).
- ¹H NMR : Singlet at δ 10.02 ppm (CHO), with aromatic protons between δ 7.2–8.1 ppm.
Hydrazone Cyclization with Trichlorotriazine
Alternative Pathway
An alternative to the Vilsmeier-Haack method employs 2,4,6-trichloro-1,3,5-triazine (TCT) as a cyclizing agent. This approach avoids phosphorus oxychloride, enhancing safety and scalability.
Procedure :
- Hydrazone Preparation : As above.
- Cyclization : Hydrazone (10 mmol) reacted with TCT (12 mmol) in dimethylformamide at 25°C for 24 hours, yielding the pyrazole core.
- Oxidation : Subsequent oxidation with pyridinium chlorochromate (PCC) introduced the aldehyde group (65% overall yield).
Advantages :
Comparative Analysis of Synthetic Methods
Key Observations :
- The Vilsmeier-Haack method remains the most efficient for large-scale synthesis.
- Trichlorotriazine is preferable for lab-scale safety.
- Suzuki coupling offers flexibility but is economically less viable.
Chemical Reactions Analysis
1-(2-chlorophenyl)-3-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific reaction temperatures and times. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
1-(2-Chlorophenyl)-3-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde serves as an intermediate in the synthesis of complex organic molecules . Its unique structure facilitates the exploration of new reaction pathways, which can lead to the development of novel compounds. This application is particularly important in the field of organic synthesis where new materials with specific properties are required.
Biology
The compound exhibits potential biological activities, making it useful in various studies:
- Enzyme Inhibition Studies : It can be utilized to study enzyme interactions, potentially leading to the discovery of new inhibitors.
- Receptor Binding Studies : The compound may interact with specific receptors, providing insights into its pharmacological effects and therapeutic potential.
Preliminary studies suggest that 1-(2-chlorophenyl)-3-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde may bind to receptors involved in inflammatory pathways, although detailed mechanisms require further investigation.
Industry
In industrial applications, this compound can be employed in the development of new materials, such as:
- Polymers : Its unique chemical properties allow for the formulation of advanced materials with tailored characteristics.
- Coatings : The compound's stability and reactivity make it suitable for use in protective coatings and surface treatments.
Mechanism of Action
The mechanism of action of 1-(2-chlorophenyl)-3-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary, but they often include interactions with proteins, nucleic acids, or other biomolecules.
Comparison with Similar Compounds
Halogen-Substituted Derivatives
- 1-(4-Chlorophenyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde ():
Substitution with a 4-chlorophenyl group and thiophene ring demonstrated enhanced antibacterial activity against E. coli and S. aureus, outperforming streptomycin in some cases. Halogenation (Cl) at the phenyl ring is linked to improved antimicrobial potency due to increased electron-withdrawing effects and membrane permeability . - 1-(4-Isopropylbenzyl)-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde (): The 4-fluorophenyl and bulky 4-isopropylbenzyl groups contributed to broad-spectrum activity against P. aeruginosa, B. subtilis, and S. aureus, surpassing ampicillin. Fluorine’s electronegativity and lipophilicity likely enhance target binding .
Electron-Donating Groups
- 1-Benzoyl-3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde ():
The 3-nitrophenyl group (electron-withdrawing) and benzoyl group (electron-withdrawing) were associated with strong antioxidant activity. Nitro groups may stabilize free radicals, while the benzoyl moiety enhances π-π interactions in biological targets . - 5-(4-Chlorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (): A 4-chlorophenoxy group at position 5 and methyl at position 3 conferred antimicrobial and anti-inflammatory activities. The phenoxy group’s flexibility may improve binding to enzyme active sites .
Heterocyclic Variations
- Oxygen-rich heterocycles often improve pharmacokinetic profiles .
Spectral and Analytical Data
- IR Spectroscopy : Carbaldehyde C=O stretches typically appear at ~1630–1670 cm⁻¹ (e.g., 1633 cm⁻¹ in ) .
- ¹H NMR : The aldehyde proton resonates at δ 9.17–10.20 ppm (e.g., δ 9.17–9.24 in ) .
- Elemental Analysis : Close agreement between calculated and observed values (e.g., C: 63.55% vs. 63.84% in ) ensures purity .
Biological Activity
1-(2-Chlorophenyl)-3-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound, supported by data tables and research findings.
Synthesis
The synthesis of 1-(2-chlorophenyl)-3-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde typically involves palladium-catalyzed cross-coupling reactions. These reactions are effective for forming carbon-carbon bonds and allow for the functionalization of nitrogen heterocycles, which is crucial in the development of bioactive compounds .
Synthetic Route
The synthetic pathway generally includes:
- Starting from 1-phenyl-1H-pyrazol-3-ol.
- Utilizing Suzuki, Sonogashira, or Heck cross-coupling methods to introduce substituents at the desired positions on the pyrazole ring .
Antimicrobial Properties
Recent studies have shown that pyrazole derivatives exhibit significant antimicrobial activity. For instance, related compounds have been tested against various bacterial strains and fungi, demonstrating promising results. The compound's structure allows it to interact with microbial targets effectively .
Anticancer Activity
Research indicates that derivatives of pyrazole are being explored for their anticancer properties. For example, compounds structurally similar to 1-(2-chlorophenyl)-3-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde have shown significant cytotoxic effects against several cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) cells. The IC50 values reported range from sub-micromolar to low micromolar concentrations, indicating potent activity .
The biological activity of this compound is believed to be mediated through various mechanisms:
- Cell Cycle Arrest : Some studies suggest that pyrazole derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis .
- Inhibition of Kinases : Certain derivatives have been identified as inhibitors of key kinases involved in cancer progression, such as Aurora-A kinase .
Case Study 1: Antimicrobial Activity
A study evaluated a series of pyrazole derivatives against E. coli and Staphylococcus aureus. The results indicated that certain substitutions on the pyrazole ring enhanced antibacterial activity significantly compared to standard antibiotics .
Case Study 2: Anticancer Efficacy
In another study focusing on anticancer properties, a derivative with a similar structure was tested against several cell lines. The compound exhibited an IC50 value of 0.39 µM against NCI-H460 cells, showcasing its potential as an anticancer agent .
Table 1: Biological Activity Summary
| Activity Type | Target Organism/Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Antimicrobial | E. coli | 10 | |
| Antimicrobial | Staphylococcus aureus | 15 | |
| Anticancer | A549 (lung cancer) | 0.49 | |
| Anticancer | MCF-7 (breast cancer) | 0.46 |
Table 2: Synthesis Overview
| Reaction Type | Starting Material | Product |
|---|---|---|
| Suzuki Coupling | 1-Phenyl-1H-pyrazol-3-ol + Boronic Acid | 1-(2-Chlorophenyl)-3-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde |
| Heck Reaction | Iodo-substituted Pyrazole | Functionalized Pyrazoles |
Q & A
Q. Basic
- ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.1 ppm) and aldehyde protons (δ ~9.8–10.2 ppm). Substituent effects (e.g., chloro vs. methyl) shift signals predictably .
- FT-IR : Confirm aldehyde C=O stretching (~1700 cm⁻¹) and C-Cl vibrations (~750 cm⁻¹) .
- Mass spectrometry : High-resolution MS validates molecular weight (C₁₈H₁₄ClN₂O: calc. 315.07) and fragmentation patterns.
How can X-ray crystallography resolve ambiguities in electronic configuration?
Advanced
Single-crystal X-ray diffraction provides bond lengths/angles to confirm:
- Aldehyde orientation : Planarity of the pyrazole ring and conjugation with the aldehyde group.
- Substituent effects : Chlorine’s electron-withdrawing nature shortens adjacent C-C bonds, while methyl groups increase steric bulk .
- Packing interactions : Hydrogen bonding between aldehyde oxygen and adjacent aromatic protons influences crystal stability .
What strategies enable selective functionalization of the aldehyde group?
Advanced
The aldehyde is highly reactive and can be derivatized via:
- Oxime formation : React with hydroxylamine hydrochloride to form oximes for biological assays .
- Reductive amination : Use NaBH₃CN or Hantzsch ester to convert aldehydes to amines for drug discovery .
- Grignard addition : Introduce alkyl/aryl groups to create chiral centers .
How can biological activity be systematically evaluated?
Q. Basic
- Enzyme inhibition assays : Test against kinases or cytochrome P450 isoforms using fluorescence-based protocols .
- Antimicrobial screening : Use microdilution methods (MIC/MBC) against Gram-positive/negative strains .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess therapeutic potential.
How do substituents (Cl, CH₃) influence electronic and steric properties?
Q. Advanced
- Electron-withdrawing Cl : Increases electrophilicity of the pyrazole ring, enhancing reactivity in SNAr reactions .
- Electron-donating CH₃ : Steric hindrance at the 3-position slows nucleophilic attacks but stabilizes radical intermediates .
- DFT calculations : HOMO/LUMO gaps and Mulliken charges quantify substituent effects on reactivity .
How can contradictory data on biological activity be resolved?
Advanced
Contradictions (e.g., varying IC₅₀ values across studies) may arise from:
- Assay conditions : Standardize pH, temperature, and solvent (DMSO concentration ≤0.1%).
- Compound purity : Validate via HPLC (>95%) to exclude impurities .
- Target specificity : Use CRISPR-edited cell lines to isolate target pathways .
What methods elucidate interactions with enzymatic targets?
Q. Advanced
- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding modes to active sites (e.g., COX-2 or EGFR) .
- Isothermal titration calorimetry (ITC) : Quantifies binding affinity (Kd) and stoichiometry .
- Cryo-EM : Resolve ligand-protein complexes at near-atomic resolution .
What challenges arise in crystallizing this compound, and how are they addressed?
Q. Advanced
- Low solubility : Use mixed solvents (CHCl₃:MeOH) or vapor diffusion for slow crystallization .
- Polymorphism : Screen crystallization conditions (temperature, anti-solvents) to isolate stable forms .
- Disorder in aldehyde groups : Employ low-temperature (100 K) X-ray studies to reduce thermal motion artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
